Home > Products > Screening Compounds P55792 > Hydrocortisone succinate
Hydrocortisone succinate -

Hydrocortisone succinate

Catalog Number: EVT-7915119
CAS Number:
Molecular Formula: C25H34O8
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hydrocortisone succinate is derived from hydrocortisone through esterification with succinic acid. The compound is commonly found in pharmaceutical formulations, particularly those designed for injection.

Classification
  • Chemical Class: Corticosteroids
  • Pharmacological Category: Anti-inflammatory agents
Synthesis Analysis

The synthesis of hydrocortisone succinate can be accomplished through various methods, primarily involving the reaction of hydrocortisone with succinic anhydride or succinic acid under controlled conditions.

Methods

  1. Direct Esterification: Hydrocortisone is reacted with succinic anhydride in the presence of a catalyst, typically under reflux conditions.
  2. Neutralization Reactions: In some procedures, sodium bicarbonate and phosphate buffers are used to facilitate the reaction, yielding hydrocortisone sodium succinate which is suitable for injection .

Technical Details

  • The reaction typically occurs at temperatures ranging from 20°C to 80°C.
  • pH control is crucial; maintaining a pH between 6 and 8 during synthesis ensures optimal yield and purity.
  • The final product can be isolated through filtration and drying processes, often resulting in a white to off-white powder .
Molecular Structure Analysis

Hydrocortisone succinate has a complex molecular structure characterized by its steroid backbone modified by the addition of a succinate ester group.

Structure

  • Molecular Formula: C23_{23}H32_{32}O6_{6} (for hydrocortisone succinate)
  • Molecular Weight: Approximately 392.5 g/mol
  • The structural representation includes a steroid nucleus with hydroxyl groups at positions 11 and 17, along with the esterification at position 21.

Data

The compound's structural formula indicates that it retains the core features of corticosteroids while incorporating functional groups that enhance its pharmacological activity.

Chemical Reactions Analysis

Hydrocortisone succinate undergoes various chemical reactions, particularly hydrolysis, which can affect its stability and efficacy.

Reactions

  1. Hydrolysis: In aqueous environments, hydrocortisone succinate can hydrolyze to release free hydrocortisone and succinic acid. This reaction follows first-order kinetics under specific pH conditions .
  2. Decomposition Pathway: The degradation process involves multiple steps where the ester bond breaks down into alcohol and other degradation products devoid of the 17-dihydroxyacetone function .

Technical Details

  • The rate of hydrolysis increases with higher pH levels, indicating that alkaline conditions favor the breakdown of the ester bond.
  • Reaction kinetics have been studied extensively to optimize storage conditions and formulation stability .
Mechanism of Action

Hydrocortisone succinate exerts its effects primarily through binding to glucocorticoid receptors, leading to a cascade of anti-inflammatory responses.

Process

  1. Receptor Binding: Upon administration, hydrocortisone succinate dissociates into hydrocortisone which binds to glucocorticoid receptors in target cells.
  2. Gene Regulation: This binding initiates transcriptional changes that lead to decreased production of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins.
  3. Physiological Effects: The resultant actions include reduced inflammation, modulation of immune responses, and suppression of allergic reactions.

Data

Research indicates that effects are observable within one hour following intravenous administration, with varying durations based on dosage .

Physical and Chemical Properties Analysis

Hydrocortisone succinate possesses distinct physical and chemical properties that influence its application in therapeutic settings.

Physical Properties

  • Appearance: White or nearly white powder.
  • Solubility: Highly soluble in water due to the sodium salt form.
  • Melting Point: Typically ranges around 170°C to 171°C .

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in tightly sealed containers.
  • pH Range: Optimal solubility achieved at pH levels between 7 and 8.
Applications

Hydrocortisone succinate is widely used in clinical practice for various medical conditions:

  • Anti-inflammatory Treatment: Effective for managing conditions such as asthma, allergic reactions, and autoimmune disorders.
  • Adrenal Insufficiency: Used as replacement therapy in patients with adrenal gland dysfunction.
  • Emergency Medicine: Administered intravenously for rapid control of severe allergic reactions or shock states .
Synthetic Methodologies & Industrial Production

Esterification Techniques for Hydrocortisone Succinate Synthesis

Hydrocortisone succinate is synthesized via esterification between the 21-hydroxy group of hydrocortisone and the carboxylic acid moiety of succinic anhydride. This reaction typically employs basic catalysts to form the hydrocortisone 21-hemisuccinate intermediate, followed by neutralization with sodium hydroxide to yield the pharmaceutically utilized sodium salt. Industrial processes utilize precision stoichiometry with molar ratios of hydrocortisone to succinic anhydride typically maintained at 1:1.1 to 1:1.5 to ensure complete conversion while minimizing di-esterification byproducts [1] [3].

The reaction mechanism proceeds through nucleophilic acyl substitution, where the hydrocortisone 21-hydroxyl group attacks the electrophilic carbonyl carbon of succinic anhydride. Temperature control is critical, with optimal ranges between 25-35°C to prevent thermal degradation of the steroid nucleus. Higher temperatures accelerate the reaction but increase risks of oxidative degradation and epimerization at sensitive stereocenters. Post-esterification, the reaction mixture undergoes acidification to precipitate hydrocortisone hemisuccinate, which is then purified via recrystallization before sodium salt formation [1] [3].

Table 1: Key Parameters in Hydrocortisone Succinate Esterification

Reaction ParameterTypical RangeImpact on Quality
Hydrocortisone : Succinic Anhydride Ratio1:1.1 – 1:1.5Ratios >1:1.5 increase di-ester impurities
Reaction Temperature25-35°CHigher temperatures accelerate degradation
Catalyst Concentration (NaOH)0.5-1.5 eq.Excess catalyst promotes saponification
Reaction Time4-8 hoursExtended times increase hydrolysis risk
Acidification pH2.5-3.5Controls crystallization efficiency

Solvent Systems & Reaction Optimization in Patent Literature

Patent literature reveals significant innovation in solvent systems to optimize yield, purity, and environmental sustainability. Biphasic solvent systems comprising water-miscible organic solvents (acetone, ethanol) with aqueous phases dominate industrial processes due to favorable hydrocortisone solubility and efficient succinic anhydride dispersion. Chinese Patent CN101613392A specifically discloses a process using acetone-water mixtures (70:30 v/v) that achieves >95% esterification yield while maintaining impurity profiles within pharmacopeial limits. This system balances substrate solubility with facile isolation of the crystalline product [2] [3].

Recent patent innovations focus on reducing organic solvent burdens. CN112220761A describes a method using aqueous phosphate buffers with minimal acetone (≤15% v/v), significantly reducing VOC emissions without compromising yield. The phosphate ions serve dual roles as reaction catalysts and pH stabilizers, maintaining the optimal alkaline environment (pH 7.5-8.5) for esterification while suppressing hydrolysis. Reaction kinetics studies show that maintaining the pH above 7.8 is critical to prevent succinate ester hydrolysis, which becomes significant below pH 7.5 [3].

Solvent recovery systems are integral to modern processes, with distillation efficiencies exceeding 90% for acetone and ethanol recapture. Process economics are further improved by implementing continuous flow chemistry approaches described in recent patent applications, which reduce solvent volumes by 40-60% compared to batch reactors while achieving comparable yields (92-94%) [2].

Scalability Challenges in Phosphate-Buffered Synthesis

The implementation of phosphate-buffered systems for environmental sustainability introduces significant scalability challenges. Precipitation control is paramount, as sodium phosphate salts can co-precipitate with the product during acidification, requiring precise adjustment of phosphate concentration (typically 0.1-0.5M) and acidification rates. High phosphate concentrations (>0.75M) lead to viscosity increases that impede mixing efficiency and filtration operations, particularly in large-scale reactors exceeding 1,000L capacity [1] [3].

Crystallization kinetics present another scaling bottleneck. Industrial processes described in CN101050229A and CN112220761A reveal that cooling rates during crystallization must be meticulously controlled (0.3-0.5°C/minute) to prevent amorphous solid formation, which complicates filtration and reduces bulk density. The optimal crystallization profile involves:

  • Initial acidification to pH 3.0-3.5 at 40-45°C
  • Seeding with product crystals at 0.5-1.0% w/w
  • Controlled cooling to 5-10°C over 4-6 hours
  • Ageing period of 2-3 hours for crystal maturation [1] [3]

Filtration operations face challenges with compressible cakes due to the needle-like crystal habit of hydrocortisone succinate. Patent CN112220761A addresses this through filter aid optimization, recommending diatomaceous earth (0.1-0.3% w/v) in combination with pressure filtration at 2-3 bar. This reduces filtration time by 40% compared to vacuum filtration. The high water content of wet cakes (25-30%) necessitates efficient drying protocols, typically involving fluidized bed dryers with nitrogen purging at 30-35°C to prevent thermal degradation and oxidation [3].

Table 2: Scalability Parameters in Phosphate-Buffered Systems

Process ParameterLaboratory ScalePilot/Production ScaleMitigation Strategy
Phosphate Concentration≤0.75MLimited to 0.5MStaged phosphate addition
Cooling Rate1.0°C/min0.3-0.5°C/minProgrammable cooling jackets
Filtration Flux Rate20-30 L/m²/h8-15 L/m²/hFilter aid optimization
Drying Time (to ≤0.5% H₂O)2-3 hours8-12 hoursHumidity-controlled fluid bed drying
Batch Cycle Time24-36 hours60-72 hoursParallel processing trains

Regulatory Implications of Process-Related Impurities

Hydrocortisone succinate manufacturing processes generate characteristic impurities with significant regulatory implications. Process-related impurities arise from:

  • Unreacted intermediates (hydrocortisone, hydrocortisone hemisuccinate)
  • Degradation products (Δ⁴-cortienic acid, 11-deoxycortisol)
  • Esterification byproducts (di-succinate esters, hydrocortisone 17-succinate isomer)
  • Oxidation products (6β-hydroxyhydrocortisone succinate) [5] [9]

Regulatory guidelines require strict control of these impurities, typically at ≤0.15% for individual unidentified impurities and ≤0.10% for specified toxicological concerns. The structurally characterized Impurity A (hydrocortisone 17-succinate sodium salt; CAS 103228-51-9) is particularly challenging due to its similar polarity to the main compound, requiring specialized chromatographic separation. Recent process optimizations have reduced this impurity to <0.05% through pH-controlled selective crystallization that exploits solubility differences between 21- and 17-ester isomers [9].

Degradation pathways significantly impact shelf-life and storage requirements. Studies demonstrate that hydrocortisone succinate undergoes pH-dependent hydrolysis, with maximum stability observed between pH 5.5-6.5. Acidic conditions (pH<4) catalyze rapid hydrolysis to free hydrocortisone, while alkaline conditions (pH>8) promote oxidative degradation and epimerization. These findings necessitate strict control of residual buffers in the final product, particularly limiting phosphate to ≤0.1% w/w to prevent pH shifts during storage [4] [8].

Forced degradation studies reveal additional impurities requiring monitoring:

  • Hydrocortisone oxidation products: 20β-dihydrocortisol succinate (Δ²⁰ reduction)
  • Photodegradants: 14α-hydroxyhydrocortisone succinate
  • Thermal degradants: Hydrocortisone succinate dimer (via aldol condensation) [5] [9]

Table 3: Critical Process-Related Impurities and Control Strategies

ImpurityCAS NumberStructural FeatureOriginControl Strategy
Hydrocortisone 17-succinate (Impurity A)103228-51-9Esterification at C-17 OHIsomerization during synthesispH-controlled crystallization
Hydrocortisone di-succinateNot assignedDi-ester at C-17 and C-21Excess succinic anhydrideStoichiometry control (1:1.1 ratio)
Δ⁴-Cortienic acid succinateN/ASide chain cleavageOxidative degradationNitrogen blanketing
6β-Hydroxyhydrocortisone succinate53-35-0C6 hydroxylationOxidationAntioxidant addition (sodium metabisulfite)
Hydrocortisone50-23-7Parent steroidIncomplete reactionPurification wash optimization

Analytical control strategies employ orthogonal separation methods using reversed-phase HPLC with PDA detection (USP method). The current pharmacopeial methods have been enhanced with mass-compatible mobile phases (ammonium formate/acetonitrile) to enable LC-MS characterization of unidentified impurities at levels ≥0.05%. This approach facilitated the identification of previously unreported metal-catalyzed oxidation products in batches containing residual copper ions from equipment, leading to improved stainless steel passivation protocols in manufacturing facilities [5] [8] [9].

Concluding Remarks

The synthesis of hydrocortisone succinate represents a sophisticated balance between chemical efficiency and regulatory compliance. Modern manufacturing has evolved toward aqueous-organic hybrid systems that minimize environmental impact while maintaining product quality. However, scalability challenges persist, particularly in crystallization control and impurity management. The evolving regulatory landscape continues to drive innovation in analytical control strategies, with LC-MS becoming indispensable for impurity profiling. Future advancements will likely focus on continuous manufacturing platforms that enhance reproducibility while further reducing solvent consumption and energy inputs throughout the synthetic pathway.

Properties

Product Name

Hydrocortisone succinate

IUPAC Name

4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H34O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30)/t16?,17?,18?,22?,23-,24-,25-/m0/s1

InChI Key

VWQWXZAWFPZJDA-ZMJWWKFWSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.